molecular formula C15H12FNO4 B6408393 3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261982-36-8

3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408393
CAS RN: 1261982-36-8
M. Wt: 289.26 g/mol
InChI Key: VBJSWAUARPHASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid (3-AFMCPB) is an organic acid composed of an amine group, a fluoro group, and a carbonyl group attached to a phenyl group. It is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid and is soluble in water, ethanol, and other organic solvents. 3-AFMCPB is a versatile chemical that has been used in a variety of applications, including drug delivery, imaging, and cancer therapy.

Scientific Research Applications

3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent dye in imaging studies, as a drug delivery agent, and as a potential cancer therapy. It has also been used as a substrate for enzymatic reactions and as a reagent in chemical synthesis.

Mechanism of Action

3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is an organic acid that is capable of forming hydrogen bonds with other molecules. This allows it to interact with proteins and other molecules in the cell, and can lead to changes in the cell's function. The fluoro group in 3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is also able to interact with proteins, allowing it to act as a drug delivery agent or as a potential cancer therapy.
Biochemical and Physiological Effects
3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been used as a potential cancer therapy. It has also been shown to increase the activity of enzymes involved in metabolism, and has been used as a substrate in enzymatic reactions.

Advantages and Limitations for Lab Experiments

3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in water and other organic solvents. It is also relatively inexpensive to purchase, making it an attractive option for researchers. The main limitation of 3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is its toxicity, as it is known to be toxic to humans and other organisms.

Future Directions

The potential applications of 3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% are numerous, and there are many areas of research that could be explored in the future. These include further studies into its potential use as a drug delivery agent, as a potential cancer therapy, and as a substrate for enzymatic reactions. Additionally, further research into its toxicity and potential adverse effects on humans and other organisms could be conducted. Finally, further studies into its potential applications in imaging and other scientific research could be conducted.

Synthesis Methods

3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized from the reaction of 2-fluoro-5-methoxybenzoic acid and 3-amino-5-phenylbenzoic acid in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is a white crystalline solid. The reaction is typically carried out at room temperature, but can be carried out at higher temperatures to increase the yield.

properties

IUPAC Name

3-amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-21-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJSWAUARPHASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691457
Record name 5-Amino-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261982-36-8
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 5-amino-6′-fluoro-, 3′-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261982-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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